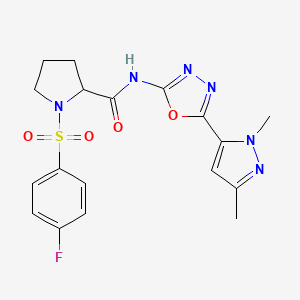
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19FN6O4S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound is of particular interest due to its potential biological activities, which can be attributed to the presence of the pyrazole, oxadiazole, and sulfonamide functionalities.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F N₅O₃S
- Molecular Weight : 395.43 g/mol
The presence of various functional groups in the structure suggests a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted that oxadiazole derivatives showed promising activity against human cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Sulfonamides have been widely studied for their effectiveness against various bacterial strains. In vitro studies have shown that related compounds exhibit significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism often involves inhibition of folate synthesis pathways in bacteria .
Anti-inflammatory Effects
The pyrazole ring is recognized for its anti-inflammatory effects. Compounds with this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that the compound could serve as a potent anti-inflammatory agent .
Study 1: Anticancer Assessment
In a recent study involving a series of oxadiazole derivatives similar to our compound, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .
Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity revealed that compounds with similar structural features displayed significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa. The tested compounds were effective at concentrations as low as 10 µg/mL, indicating strong potential for further development into therapeutic agents .
Comparative Analysis of Biological Activities
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4S/c1-11-10-15(24(2)23-11)17-21-22-18(29-17)20-16(26)14-4-3-9-25(14)30(27,28)13-7-5-12(19)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWIOOXAHWPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














